2-chloro-N-[(5-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)methyl]pyridine-3-carboxamide
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Overview
Description
2-chloro-N-[(5-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)methyl]pyridine-3-carboxamide is a synthetic organic compound that belongs to the class of benzodiazole derivatives This compound is characterized by the presence of a pyridine ring substituted with a carboxamide group, a chloro group, and a benzodiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-[(5-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)methyl]pyridine-3-carboxamide typically involves multiple steps:
Formation of the Benzodiazole Moiety: The benzodiazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions:
Coupling with Pyridine Derivative: The benzodiazole derivative is then coupled with a pyridine-3-carboxamide derivative using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) under mild conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the benzodiazole ring, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitro groups (if present) on the benzodiazole ring, converting them to amines.
Substitution: The chloro group on the pyridine ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) in the presence of a base such as sodium hydroxide (NaOH).
Major Products:
Oxidation: Formation of benzodiazole carboxylic acids.
Reduction: Formation of benzodiazole amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-chloro-N-[(5-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)methyl]pyridine-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Pharmacology: Studies focus on its pharmacokinetics and pharmacodynamics to understand its efficacy and safety profile.
Biological Research: Used as a probe to study the function of specific enzymes or receptors in biological systems.
Industrial Applications: Potential use in the development of new materials or as a precursor in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-chloro-N-[(5-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)methyl]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
- 2-chloro-N-[(5-fluoro-1H-benzimidazol-2-yl)methyl]pyridine-3-carboxamide
- 2-chloro-N-[(5-fluoro-1-methyl-1H-indazol-2-yl)methyl]pyridine-3-carboxamide
- 2-chloro-N-[(5-fluoro-1-methyl-1H-quinoxalin-2-yl)methyl]pyridine-3-carboxamide
Comparison:
- Structural Differences: The primary difference lies in the heterocyclic moiety attached to the pyridine ring. While the target compound contains a benzodiazole ring, similar compounds may contain benzimidazole, indazole, or quinoxaline rings.
- Biological Activity: The presence of different heterocyclic rings can significantly influence the compound’s biological activity, including its binding affinity to targets and its pharmacokinetic properties.
- Chemical Reactivity: Variations in the heterocyclic ring can also affect the compound’s chemical reactivity, particularly in substitution and oxidation reactions.
This detailed article provides a comprehensive overview of 2-chloro-N-[(5-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)methyl]pyridine-3-carboxamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-chloro-N-[(5-fluoro-1-methylbenzimidazol-2-yl)methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFN4O/c1-21-12-5-4-9(17)7-11(12)20-13(21)8-19-15(22)10-3-2-6-18-14(10)16/h2-7H,8H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXEOPBNSSBOZOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)N=C1CNC(=O)C3=C(N=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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